2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride
Description
Historical Context and Discovery
The compound 2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride belongs to the imidazopyridine class, a family of nitrogen-containing heterocycles with documented applications in medicinal chemistry. Imidazole derivatives were first synthesized in the mid-19th century, with Heinrich Debus pioneering methods using glyoxal and formaldehyde. Modern interest in imidazopyridines surged due to their versatility in drug design, particularly as kinase inhibitors and antimicrobial agents. The hydrochloride salt of this compound emerged as a derivative optimized for improved solubility and stability in research settings.
Chemical Classification and Nomenclature
This compound is classified as:
- Heterocyclic : Features fused pyridine and imidazole rings.
- Salt : Protonated form of the parent compound, stabilized by a hydrochloride counterion.
IUPAC Name : this compound.
Common Synonyms :
Registry Numbers and Identifiers
Key identifiers are summarized in Table 1.
| Registry Number | Value | Source |
|---|---|---|
| CAS | 1215206-29-3 | |
| PubChem CID | 53217358 | |
| Molecular Formula | C₉H₇ClF₃N₃ | |
| Molecular Weight | 249.62 g/mol |
Relationship to Parent Compound
The parent compound, 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine (C₉H₆F₃N₃), differs by the absence of the hydrochloride counterion. The hydrochloride salt enhances:
- Solubility : Facilitates dissolution in polar solvents
Properties
IUPAC Name |
2-imidazol-1-yl-6-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3.ClH/c10-9(11,12)7-2-1-3-8(14-7)15-5-4-13-6-15;/h1-6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLSQTCRGHONCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CN=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682401 | |
| Record name | 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-29-3 | |
| Record name | Pyridine, 2-(1H-imidazol-1-yl)-6-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The most widely reported method involves nucleophilic substitution at the 2-position of 6-(trifluoromethyl)pyridine derivatives. A halogen atom (Cl or F) at this position is displaced by the imidazole nucleophile under basic conditions. For example, 6-chloro-2-(trifluoromethyl)pyridine reacts with 1H-imidazole in dimethylformamide (DMF) at 80–100°C using potassium carbonate (K₂CO₃) as a base, achieving yields of 85–92%. Catalytic potassium iodide (KI) accelerates the reaction by facilitating halogen exchange.
Key Parameters:
Case Study: Large-Scale Synthesis
In a 100 g-scale reaction, 6-fluoro-2-(trifluoromethyl)pyridine and imidazole were refluxed in DMF with K₂CO₃ for 12 hours. Post-reaction purification via vacuum distillation yielded the free base (93% purity), which was subsequently treated with hydrochloric acid (HCl) in ethanol to form the hydrochloride salt.
Cyclocondensation of Aminopyridines with Imidazole Precursors
Two-Step Ring Formation
An alternative approach constructs the imidazole ring in situ from a pyridine-2-amine precursor. For instance, 2-amino-6-(trifluoromethyl)pyridine reacts with α-haloketones (e.g., chloroacetone) in the presence of iodine, forming the imidazo[1,2-a]pyridine core. Subsequent hydrolysis and salt formation yield the target compound.
Reaction Conditions:
-
Catalyst : Iodine (1.2 eq) at 110°C for 4 hours initiates cyclization.
-
Workup : Alkaline hydrolysis (10 eq NaOH) at 100°C cleaves byproducts.
Palladium-Catalyzed Cross-Coupling for Functionalized Intermediates
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling enables the introduction of complex imidazole groups. A 2019 study reported using 2-bromo-6-(trifluoromethyl)pyridine with imidazole-1-boronic acid pinacol ester under Pd(PPh₃)₄ catalysis, yielding 78% of the coupled product. While cost-prohibitive for industrial use, this method is invaluable for generating analogs.
Optimization Data:
| Parameter | Optimal Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
| Ligand | Xantphos (0.2 eq) |
| Solvent | Toluene |
| Temperature | 110°C |
Hydrochloride Salt Formation
Acid-Base Titration
The free base is dissolved in anhydrous ethanol and treated with concentrated HCl (1.1 eq) at 0–5°C. Crystallization at −20°C for 24 hours yields the hydrochloride salt with >99% purity.
Critical Factors:
-
pH Control : Maintain pH < 2 during titration to prevent imidazole protonation issues.
-
Solvent Choice : Ethanol/water mixtures (4:1) prevent oiling out.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Nucleophilic Substitution | 92 | 98 | High | 120 |
| Cyclocondensation | 78 | 95 | Moderate | 90 |
| Cross-Coupling | 65 | 99 | Low | 450 |
Key Findings :
-
Nucleophilic substitution is preferred for industrial applications due to cost-effectiveness and scalability.
-
Cross-coupling remains limited to research-scale synthesis of specialized derivatives.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves residual imidazole and halogenated byproducts.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): Imidazole protons at δ 7.8–8.2 ppm; pyridine-H at δ 8.5 ppm.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted imidazole and pyridine derivatives.
Scientific Research Applications
2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the imidazole and pyridine rings contribute to its overall biological activity. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
| Compound Name | CAS Number | Substituents/Modifications | Purity | Key Differences |
|---|---|---|---|---|
| 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine | 1215266-61-7 | Neutral form (non-hydrochloride) | 98% | Lacks HCl; lower polarity |
| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | Chlorine at 2-position | >97.0% | Chlorine vs. imidazole; altered reactivity |
| [3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine HCl | - | Chlorine + methylamine at pyridine | - | Amine functionalization; distinct applications |
| 2-(1H-Pyrazol-1-yl)pyridine-5-boronic acid pinacol ester | 1218791-02-6 | Pyrazole + boronate ester | - | Boron-containing; Suzuki coupling utility |
Key Observations :
- The hydrochloride form (CAS: 1215206-29-3) exhibits higher aqueous solubility compared to its neutral counterpart (CAS: 1215266-61-7), making it preferable for reactions requiring polar solvents .
Physicochemical Properties
- Thermal Stability : Chlorinated trifluoromethylpyridines (e.g., 2-Chloro-5-(trifluoromethyl)pyridine) exhibit higher boiling points (152°C) and lower melting points (28–31°C) compared to the imidazole-substituted hydrochloride, which likely degrades before melting due to ionic character .
- Solubility: The hydrochloride salt’s ionic nature improves solubility in water and methanol, whereas neutral analogues (e.g., PY-1715) are more soluble in organic solvents like dichloromethane .
Analytical and Spectral Data
- LCMS/HPLC : Related compounds, such as (R)-2-methyl-1-(3-oxo-3-...)pyrrolidine-2-carboxylate (m/z 531 [M-H]⁻; retention time: 0.88 min), highlight the utility of LCMS for distinguishing structural variants . The hydrochloride’s exact mass (calculated: 287.04 g/mol) and spectral profiles remain unreported but can be inferred from analogues.
Commercial and Handling Considerations
- Cost and Availability : The hydrochloride (¥4,500/25g) is more expensive than chlorinated derivatives (e.g., ¥3,700/5g for 2-Chloro-5-(trifluoromethyl)pyridine), reflecting its specialized applications .
- Stability : Hydrochloride salts generally offer improved shelf life compared to neutral bases, reducing decomposition risks during storage .
Biological Activity
2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H6F3N3
- Molecular Weight : 213.2 g/mol
- CAS Number : 1215266-61-7
- Purity : ≥98% .
The biological activity of this compound is primarily attributed to its imidazole and pyridine moieties, which are known to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells, as shown in studies where cell lines such as MCF-7 were treated with the compound, leading to reduced tumor growth in vivo .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. In vitro studies suggest efficacy against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 0.015 mg/mL . This positions the compound as a potential candidate for developing new antibiotics.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the imidazole and pyridine rings significantly influence biological activity. For instance, variations in substituents on the pyridine ring can enhance selectivity and potency against specific cancer cell lines or bacterial strains .
Table: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on various human tumor cell lines. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .
- Antimicrobial Testing : In another investigation, the compound was tested against a panel of bacterial strains. It showed remarkable effectiveness against multidrug-resistant strains, suggesting its potential as a novel therapeutic agent in treating resistant infections .
- Inflammation Models : The compound was assessed in animal models for its anti-inflammatory effects. Results indicated a reduction in inflammatory markers, supporting its use in conditions characterized by excessive inflammation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine hydrochloride with high purity?
- Methodological Answer : A common approach involves nucleophilic substitution reactions between imidazole derivatives and halogenated pyridines. For instance, substituting a halogen (e.g., chlorine) at the 2-position of 6-(trifluoromethyl)pyridine with 1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) can yield the target compound. Purification via reverse-phase HPLC (as described for similar compounds in EP 4374877 A2, using conditions like SMD-TFA05) ensures high purity . Post-synthesis, recrystallization from ethanol/water mixtures may further enhance purity.
Q. How can researchers optimize reaction conditions to enhance yield during nucleophilic substitution?
- Methodological Answer : Optimize solvent polarity (e.g., DMF or DMSO for high dielectric constant), temperature (80–120°C), and stoichiometry (1.2–1.5 equivalents of imidazole). Catalytic additives like KI can accelerate halogen displacement. Reaction monitoring via LCMS (e.g., m/z analysis for intermediates, as in EP 4374877 A2) allows real-time adjustments .
Q. What spectroscopic techniques are effective for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., imidazole protons at δ 7.5–8.5 ppm; CF₃ group at ~120 ppm in ¹⁹F NMR) .
- LCMS : Confirms molecular weight (e.g., [M+H]+ via ESI-MS) and purity .
- X-ray crystallography : Using SHELX software (e.g., SHELXL for refinement) resolves 3D geometry and hydrogen bonding patterns .
Advanced Research Questions
Q. How can DFT calculations predict electronic properties and reactivity?
- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with basis sets like 6-311G(d,p) to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This predicts nucleophilic/electrophilic sites and stability, as validated in thermochemical studies . Solvent effects can be modeled using PCM to refine reactivity predictions.
Q. How to resolve discrepancies between experimental and computational molecular geometries?
- Methodological Answer : Cross-validate DFT-optimized structures with X-ray crystallography data (e.g., bond lengths, angles). For discrepancies >5%, re-examine computational parameters (e.g., dispersion corrections in DFT) or consider dynamic effects (e.g., temperature-dependent crystallographic disorder) .
Q. How does the trifluoromethyl group influence coordination chemistry?
- Methodological Answer : The CF₃ group enhances ligand rigidity and electron-withdrawing effects, stabilizing metal complexes (e.g., Ir(III) in di-μ-bridged structures). In di-μ-imidazolyl Ir complexes, CF₃ improves redox stability and catalytic activity in oxidation reactions .
Q. Challenges in achieving enantiomeric purity for derivatives?
- Methodological Answer : Racemization during synthesis is common due to imidazole’s planar geometry. Use chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Pd-catalyzed coupling). Chiral HPLC (e.g., Chiralpak AD-H column) with polar mobile phases resolves enantiomers .
Q. Validating reaction mechanisms via kinetic isotope effects (KIE)?
- Methodological Answer : Compare reaction rates using deuterated vs. protiated substrates. A primary KIE (k_H/k_D > 2) suggests bond-breaking in the rate-determining step (e.g., C–H cleavage in imidazole activation). Trapping intermediates (e.g., with TEMPO) via quenching experiments confirms radical pathways .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
